

Spectroscopic Profile of 4-Bromo-2,5-difluoroaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2,5-difluoroaniline

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Bromo-2,5-difluoroaniline** (CAS No: 112279-60-4). The information presented herein is essential for the characterization and utilization of this compound in research and development, particularly in the fields of medicinal chemistry and materials science. This document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

Core Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following tables summarize predicted spectroscopic information for **4-Bromo-2,5-difluoroaniline**, supplemented with key physical and chemical properties.

Table 1: General Information for **4-Bromo-2,5-difluoroaniline**

Property	Value
Molecular Formula	C ₆ H ₄ BrF ₂ N
Molecular Weight	208.01 g/mol
CAS Number	112279-60-4
Appearance	White to cream to brown solid
Melting Point	71.0-77.0 °C

Table 2: Predicted ¹H NMR Spectroscopic Data for **4-Bromo-2,5-difluoroaniline**

Predicted data obtained from computational models.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.2 - 7.4	m	-	Aromatic H
~6.8 - 7.0	m	-	Aromatic H
~4.0 (broad s)	s	-	NH ₂

Table 3: Predicted ¹³C NMR Spectroscopic Data for **4-Bromo-2,5-difluoroaniline**

Predicted data obtained from computational models.

Chemical Shift (δ) ppm	Assignment
~150 - 160 (d)	C-F
~145 - 155 (d)	C-F
~135 - 145 (d)	C-NH ₂
~115 - 125	C-H
~110 - 120	C-H
~95 - 105	C-Br

Table 4: Predicted IR Spectroscopic Data for **4-Bromo-2,5-difluoroaniline**

Predicted data obtained from computational models.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3500	Medium	N-H stretch (asymmetric)
3300 - 3400	Medium	N-H stretch (symmetric)
1600 - 1650	Strong	N-H bend
1450 - 1550	Strong	Aromatic C=C stretch
1200 - 1300	Strong	C-N stretch
1100 - 1200	Strong	C-F stretch
700 - 800	Strong	C-Br stretch

Table 5: Predicted Mass Spectrometry Data for **4-Bromo-2,5-difluoroaniline**

Predicted data based on isotopic distribution.

m/z	Relative Abundance (%)	Assignment
207	~98	[M] ⁺ (with ⁷⁹ Br)
209	100	[M] ⁺ (with ⁸¹ Br)
128	-	[M-Br] ⁺
101	-	[M-Br-HCN] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Bromo-2,5-difluoroaniline** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:**
 - Tune and shim the spectrometer for the specific sample and solvent.
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more).
- **¹³C NMR Acquisition:**
 - Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR (e.g., 1024 or more) to achieve adequate signal-to-noise.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

- **Sample Preparation:** Place a small amount of the solid **4-Bromo-2,5-difluoroaniline** sample directly onto the ATR crystal.

- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Background Spectrum:** Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
- **Sample Spectrum:** Apply pressure to ensure good contact between the sample and the crystal, and then collect the sample spectrum.
- **Data Acquisition:** Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a spectral range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Processing:** The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

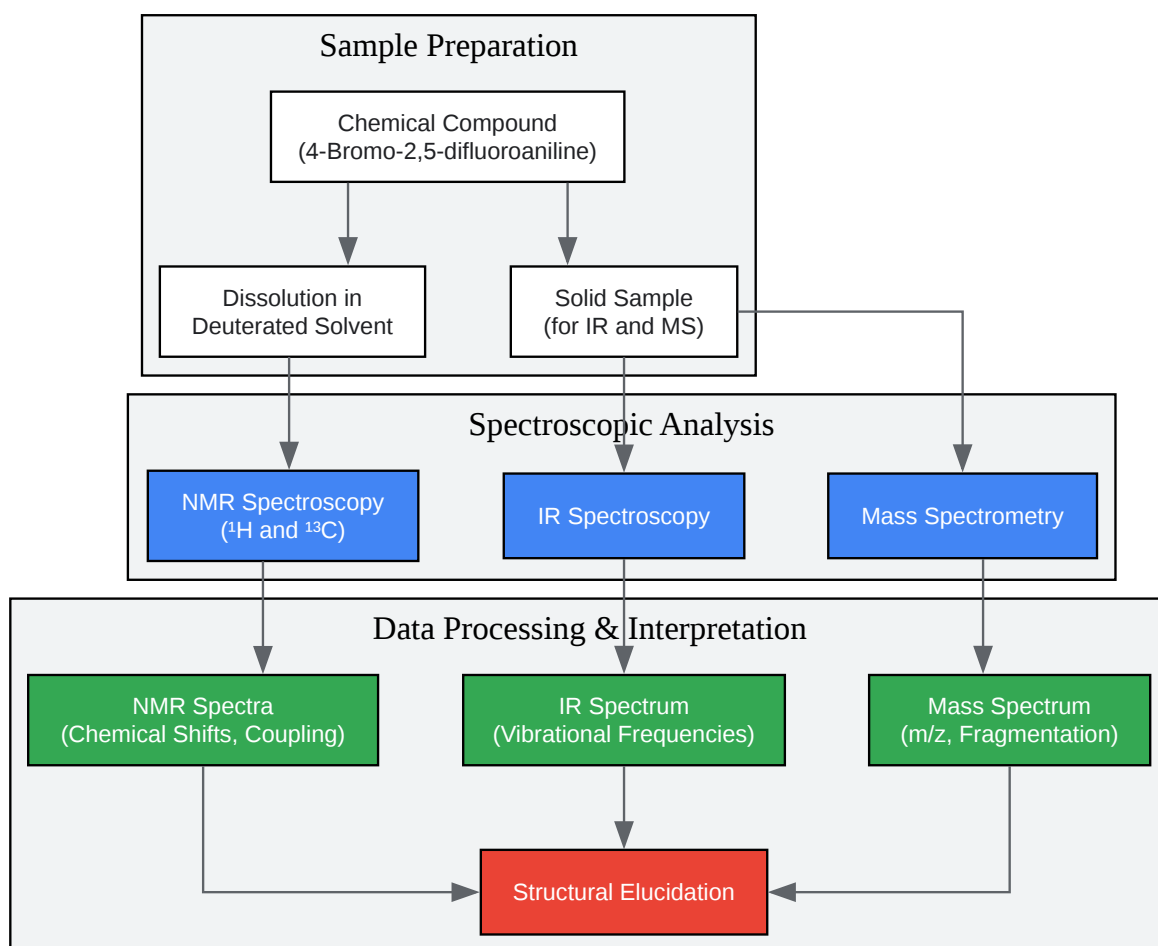
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI):

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Bromo-2,5-difluoroaniline**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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